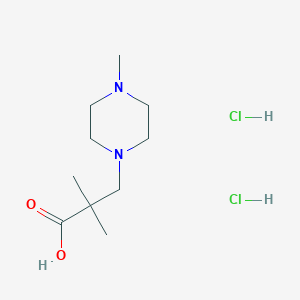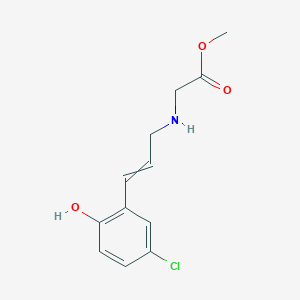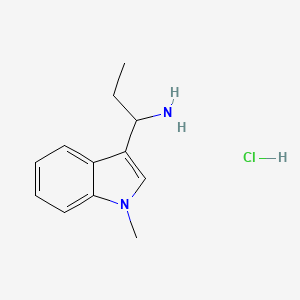
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride
Descripción general
Descripción
“2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride” is a chemical compound with the CAS Number: 2204912-91-2 . It has a molecular weight of 273.2 . The compound is typically in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 273.2 . It is usually stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structure of Novel Compounds : This compound has been used in the synthesis and structural determination of novel compounds. For example, Yamashita et al. (2009) developed a new cyclic compound derived from it, which helped in the molecular structure analysis by X-ray crystallography (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Antimicrobial Agents Synthesis : This compound has been utilized in the synthesis of antimicrobial agents. For instance, Uno et al. (1993) prepared a series of pyridone carboxylic acids with modifications that included this compound, studying their metabolism in mice and rats (Uno, Okuno, Kawakami, Sakamoto, & Tsukamoto, 1993).
Antitussive Activity Research : In pharmacological research, specifically related to antitussive (cough suppressant) activity, a compound named RU 20201, which includes this chemical structure, was compared to codeine phosphate and found to have similar effects in animal studies (Pickering & James, 1979).
Chemical Synthesis and Optimization : The compound has been synthesized and optimized for various purposes, like in the work of Lu Xiao-qin (2010), where it was synthesized from 4-methylbenzoic acid and optimized for various reaction conditions (Lu Xiao-qin, 2010).
Development of Hypolipidemic Agents : Ashton et al. (1984) synthesized a series of compounds incorporating this structure and evaluated their efficacy in reducing serum cholesterol and triglyceride levels in rats. They found that certain derivatives had potent hypolipidemic activity (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)8-12-6-4-11(3)5-7-12;;/h4-8H2,1-3H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLAJAOBEFDPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)




![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)



![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)

